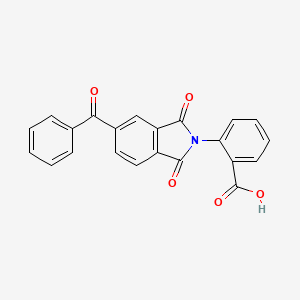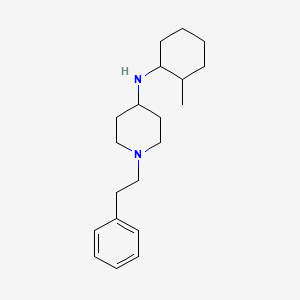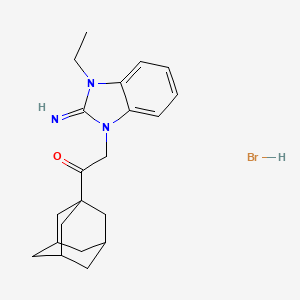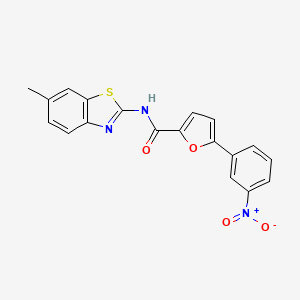methyl]phosphonate](/img/structure/B5187615.png)
diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate, commonly known as DIPAMP, is a chiral ligand widely used in asymmetric catalysis. It has a unique structure that allows it to form stable complexes with transition metals, resulting in highly enantioselective reactions. In
Wirkmechanismus
DIPAMP forms stable complexes with transition metals, such as palladium and rhodium, which act as catalysts in various reactions. The chiral nature of DIPAMP allows for the formation of enantiomerically pure products. The mechanism of action involves the coordination of the transition metal to the phosphorus atom of DIPAMP, followed by the coordination of the substrate to the metal center. The chiral environment created by DIPAMP directs the reaction towards the formation of the desired enantiomer.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DIPAMP. However, studies have shown that it is not toxic to cells and has low toxicity to aquatic organisms. It is also biodegradable and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIPAMP in asymmetric catalysis include its high enantioselectivity, broad substrate scope, and compatibility with various transition metals. It is also relatively easy to synthesize and purify. However, the limitations include its high cost, sensitivity to air and moisture, and the need for an inert atmosphere during reactions.
Zukünftige Richtungen
There are several future directions for research on DIPAMP. One area of research is the development of new chiral ligands based on the DIPAMP structure for use in asymmetric catalysis. Another area of research is the optimization of reaction conditions for DIPAMP-catalyzed reactions to improve yields and selectivity. Additionally, the use of DIPAMP in the synthesis of complex natural products and pharmaceuticals is an area of interest for future research. Finally, the development of more sustainable and cost-effective synthesis methods for DIPAMP is also an important area of research.
Synthesemethoden
DIPAMP can be synthesized through a multi-step process starting with the reaction of diisopropyl phosphite with 4-nitrobenzaldehyde to form diisopropyl [(4-nitrophenyl)methyl]phosphonate. This intermediate is then reacted with 4-isopropylaniline to form diisopropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
DIPAMP has a wide range of applications in asymmetric catalysis, including the synthesis of chiral pharmaceuticals, agrochemicals, and natural products. It has been used in various reactions such as hydrogenation, allylation, cyclopropanation, and epoxidation. DIPAMP is also used in the production of chiral ligands for metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
Eigenschaften
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSDPMNCJHFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)


![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)